molecular formula C13H15ClN2O2 B14910146 5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile

5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile

Cat. No.: B14910146
M. Wt: 266.72 g/mol
InChI Key: LQEIIQUHHSTPLL-UHFFFAOYSA-N
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Description

5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile is a complex organic compound with a molecular formula of C13H15ClN2O2 This compound is characterized by the presence of a chloro-substituted benzonitrile core, which is linked to a hydroxytetrahydropyran moiety through a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways could result in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted benzonitrile core, coupled with the hydroxytetrahydropyran moiety, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

5-chloro-2-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile

InChI

InChI=1S/C13H15ClN2O2/c14-11-1-2-12(10(7-11)8-15)16-9-13(17)3-5-18-6-4-13/h1-2,7,16-17H,3-6,9H2

InChI Key

LQEIIQUHHSTPLL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CNC2=C(C=C(C=C2)Cl)C#N)O

Origin of Product

United States

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